

Toxicological Assessment of Rebaudioside N: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Rebaudioside N

Cat. No.: B3027041

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For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative toxicological assessment of **Rebaudioside N**. Due to the limited direct toxicological data available for **Rebaudioside N**, this guide employs a scientifically accepted read-across approach, leveraging the extensive safety data of structurally related and well-studied steviol glycosides, such as Rebaudioside A and Stevioside.

The fundamental basis for this read-across approach lies in the common metabolic fate of all steviol glycosides. Upon oral ingestion, these compounds are not absorbed in the upper gastrointestinal tract but are hydrolyzed by the gut microbiota in the colon to a common aglycone, steviol. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and subsequently excreted. This shared metabolic pathway is the cornerstone for extrapolating the safety data from well-researched steviol glycosides to those with limited individual toxicological profiles, a methodology supported by regulatory bodies like the European Food Safety Authority (EFSA).^{[1][2][3][4][5]}

Comparative Toxicological Data

The following table summarizes key toxicological data for major steviol glycosides, which serve as comparators for assessing the safety of **Rebaudioside N**.

| Toxicological Endpoint | Rebaudioside A | Stevioside | Other Steviol Glycosides (Group ADI) |
|--|---|---|---|
| Genotoxicity | | | |
| Ames Test | Negative[6] | Negative[7] | Generally considered non-mutagenic |
| In Vitro Chromosomal Aberration | Negative[6] | Negative in human lymphocytes[7] | No evidence of clastogenicity |
| In Vivo Micronucleus Test | Negative[6] | No evidence of inducing micronuclei | No in vivo genotoxicity expected |
| Systemic Toxicity | | | |
| Subchronic Oral Toxicity (90-day, Rat) NOAEL | 4161 mg/kg bw/day (males), 4645 mg/kg bw/day (females)[7][8][9] | - | - |
| Chronic Toxicity/Carcinogenicity (2-year, Rat) NOAEL | - | 600 mg/kg bw/day[10][11][12] | - |
| Reproductive & Developmental Toxicity NOAEL (Rat) | 2048-2273 mg/kg bw/day[13][14] | Not associated with reproductive/developmental toxicity[15] | - |
| Acceptable Daily Intake (ADI) | - | - | 4 mg/kg bw/day (expressed as steviol equivalents)[15] |

NOAEL: No-Observed-Adverse-Effect-Level ADI: Acceptable Daily Intake bw: body weight

Experimental Protocols

The toxicological evaluation of steviol glycosides relies on a battery of standardized tests performed according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This assay evaluates the potential of a substance to induce gene mutations.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Methodology: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The plate incorporation method or pre-incubation method is used.[\[4\]](#)[\[16\]](#)
- Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the solvent control.[\[4\]](#)

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This test identifies substances that may cause structural damage to chromosomes in cultured mammalian cells.

- Test System: Cultures of established cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[\[3\]](#)[\[15\]](#)[\[19\]](#)
- Methodology: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix). A metaphase-arresting substance is added to accumulate cells in the metaphase stage of cell division.[\[20\]](#)[\[21\]](#)
- Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations, such as breaks and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[\[15\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

This assay assesses the potential of a substance to cause chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.

- **Test System:** Typically, mice or rats are used.[\[2\]](#)[\[22\]](#)
- **Methodology:** The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at different dose levels. Bone marrow or peripheral blood is collected at specific time points after exposure.[\[2\]](#)[\[22\]](#)
- **Endpoint:** The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. An increase in the number of these cells containing micronuclei (small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division) indicates a genotoxic effect.[\[1\]](#)[\[23\]](#)[\[24\]](#)

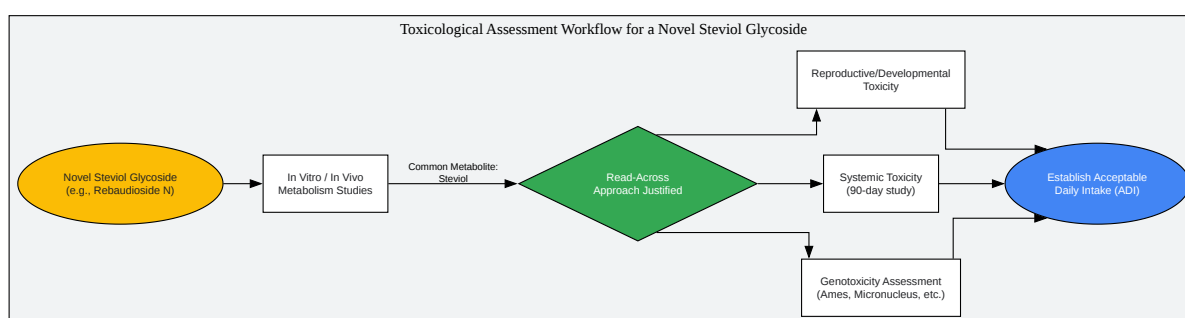
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408

This study provides information on potential health hazards from repeated exposure to a substance over a prolonged period.

- **Test System:** The preferred species is the rat.[\[5\]](#)[\[25\]](#)[\[26\]](#)
- **Methodology:** The test substance is administered daily in graduated doses to several groups of animals for 90 days. During this period, animals are observed for signs of toxicity, and parameters such as body weight, food consumption, and clinical pathology (hematology, clinical chemistry, urinalysis) are monitored. At the end of the study, a comprehensive necropsy and histopathological examination of organs and tissues are performed.[\[5\]](#)[\[6\]](#)[\[25\]](#)
[\[27\]](#)
- **Endpoint:** The study aims to identify target organs for toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.[\[5\]](#)[\[25\]](#)

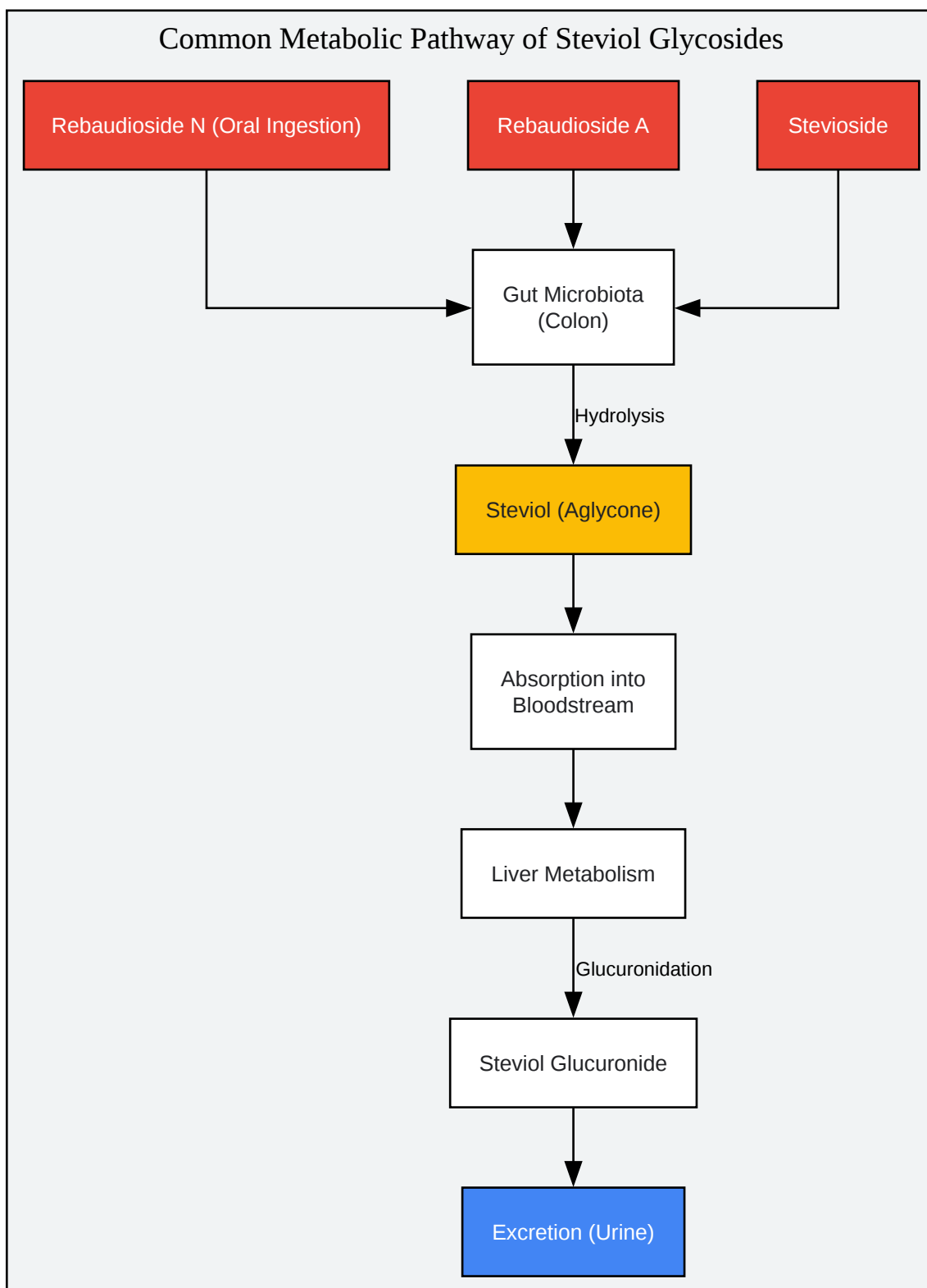
Visualizing the Toxicological Assessment Framework

The following diagrams illustrate the key concepts and workflows in the toxicological assessment of **Rebaudioside N**.



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Caption: Toxicological assessment workflow for a novel steviol glycoside.



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Caption: Common metabolic pathway of steviol glycosides.

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